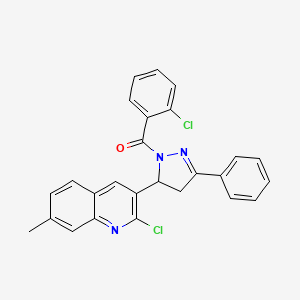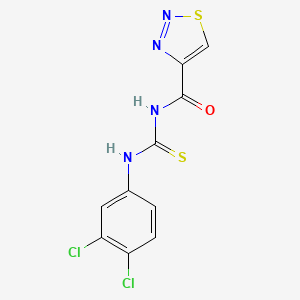
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (NCTD) is a synthetic compound that has been used in scientific research for over two decades. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development. NCTD is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used to study the role of this enzyme in inflammation and other physiological processes. In addition, NCTD has been used in the synthesis of a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A cornerstone of research on this compound involves its synthesis and structural characterization. The synthesis of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, including their isomers, has been successfully achieved. These compounds were characterized using IR, 1H, and 13C NMR spectroscopic techniques, with significant findings on their molecular structures via single crystal X-ray diffraction methods (Yusof, Jusoh, Khairul, & Yamin, 2010). This foundational work is crucial for further applications and studies of such compounds in various scientific fields.
Antimicrobial and Phytotoxic Activities
Research has also been directed towards understanding the biological activities of thiourea derivatives. For instance, studies on novel acylthiourea and 2H-1,2,4-thiadiazolo[2,3-α]pyrimidine derivatives have shown promising phytotoxic activities against various plant species, suggesting potential applications in herbicide development (Wang, Sun, Wan, & Jiang, 2012). Additionally, certain thiourea derivatives have demonstrated significant antibacterial activities, which could be pivotal in the development of new antimicrobial agents (Kalhor, Salehifar, & Nikokar, 2014).
Antiviral and Antioxidant Properties
The exploration into thiourea derivatives extends to their antiviral and antioxidant properties. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and found to exhibit certain antiviral activities, highlighting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Furthermore, research on new thiazole analogues possessing urea, thiourea, and selenourea functionality has revealed potent antioxidant activity, suggesting their usefulness in combating oxidative stress-related disorders (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Enzyme Inhibition and Sensor Applications
Lastly, thiourea derivatives have been recognized for their enzyme inhibition capabilities and potential as mercury sensors. Studies have identified certain thiourea compounds as efficient enzyme inhibitors and sensors for mercury, showcasing their applications in biochemistry and environmental monitoring (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4OS2/c11-6-2-1-5(3-7(6)12)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSGKQHMVIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=CSN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

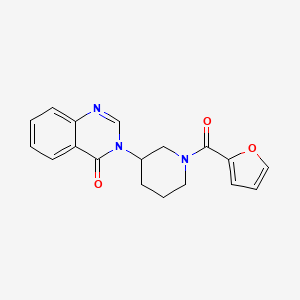

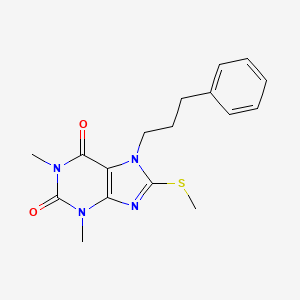
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2753141.png)
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)
![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2753145.png)
![5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2753147.png)
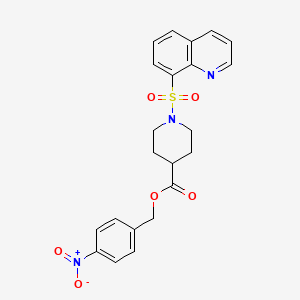

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2753152.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)
